Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
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Overview
Description
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex organic compound with the molecular formula C27H28O6 and a molecular weight of 448.51 g/mol . This compound is often used in biochemical research and has applications in various scientific fields.
Mechanism of Action
Target of Action
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside, also known as 1,3-Di-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside, is a complex compound that is used to study a multitude of ailments entangled in the intricate pathways of mannose . .
Mode of Action
It is known that mannose-based compounds can interact with mannose-binding proteins, potentially influencing cellular processes
Biochemical Pathways
Given its structural similarity to mannose, it may be involved in pathways related to mannose metabolism or mannose-specific cellular processes .
Result of Action
As a mannose derivative, it may have potential effects on cellular processes involving mannose .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in laboratory settings are not yet fully known
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Future studies will be needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Future studies will be needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside. The process includes benzylation and benzylidene acetal formation. Common reagents used in these reactions include benzyl bromide and benzaldehyde, often in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce deprotected mannopyranosides .
Scientific Research Applications
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside: Similar structure but lacks the 3-O-benzyl group.
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar protective groups but different sugar moiety.
Uniqueness
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to its specific arrangement of benzyl and benzylidene groups, which provide distinct steric and electronic properties. These properties make it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENHFYMICMPTH-RWCFRXEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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